1-Bromo-4-(2,2-dimethoxyethoxy)benzene
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Overview
Description
1-Bromo-4-(2,2-dimethoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO3 and a molecular weight of 261.11 g/mol . It is characterized by a benzene ring substituted with a bromine atom and a 2,2-dimethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Bromo-4-(2,2-dimethoxyethoxy)benzene can be synthesized through several methods. One common method involves the bromination of 4-(2,2-dimethoxyethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction typically occurs in the presence of a solvent such as carbon disulfide or dichloromethane, and the temperature is maintained to ensure the selective bromination of the benzene ring.
Chemical Reactions Analysis
1-Bromo-4-(2,2-dimethoxyethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
1-Bromo-4-(2,2-dimethoxyethoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene primarily involves its reactivity as an aryl bromide. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various coupling reactions, such as the Suzuki-Miyaura coupling, where the compound acts as an electrophilic partner .
Comparison with Similar Compounds
1-Bromo-4-(2,2-dimethoxyethoxy)benzene can be compared with other aryl bromides, such as bromobenzene and 4-bromoanisole. While bromobenzene is a simpler molecule with only a bromine substituent, this compound has additional functional groups that provide unique reactivity and applications . The presence of the 2,2-dimethoxyethoxy group enhances its solubility and reactivity in certain chemical reactions.
Similar compounds include:
Properties
IUPAC Name |
1-bromo-4-(2,2-dimethoxyethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIGTAGGJARPTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COC1=CC=C(C=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564996 |
Source
|
Record name | 1-Bromo-4-(2,2-dimethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129969-69-3 |
Source
|
Record name | 1-Bromo-4-(2,2-dimethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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